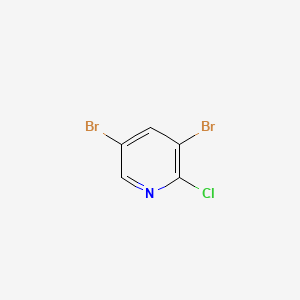

2-Chloro-3,5-dibromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSICVOJSJMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355734 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40360-47-2 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,5-dibromopyridine CAS number

An In-depth Technical Guide to 2-Chloro-3,5-dibromopyridine

Topic: this compound CAS Number: 40360-47-2 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative with significant utility in organic synthesis. Its unique substitution pattern offers a versatile platform for creating complex molecules, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, established synthesis methodologies, characteristic reactivity, and key applications, grounded in authoritative references to ensure scientific integrity.

Physicochemical Properties and Identification

This compound is an off-white to yellow crystalline powder at room temperature.[1][2] Its trifunctionalized scaffold, featuring chloro and bromo substituents at specific positions, is central to its synthetic utility. The CAS Registry Number for this compound is 40360-47-2.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 40360-47-2 | [1][2][3] |

| Molecular Formula | C₅H₂Br₂ClN | [1][5][6] |

| Molecular Weight | 271.34 g/mol | [1][2][6] |

| Appearance | Off-white to yellow colored powder | [1][2] |

| Melting Point | 42-45 °C | [1][2] |

| Purity | ≥ 97-99% (GC) | [1][5] |

| InChI Key | PYSICVOJSJMFKP-UHFFFAOYSA-N | [2] |

| PubChem CID | 817092 | [1][6] |

Synthesis Methodologies

The synthesis of polysubstituted pyridines like this compound requires precise control of regioselectivity. The electron-deficient nature of the pyridine ring complicates direct electrophilic halogenation.[2] Consequently, multi-step strategies commencing from pre-functionalized pyridine precursors are generally employed.

One common and efficient approach involves the use of a hydroxypyridine precursor.[2] This strategy leverages the directing effects of the hydroxyl group to install the bromo substituents at the desired 3- and 5-positions, followed by conversion of the hydroxyl group to the 2-chloro substituent.

Conceptual Synthesis Workflow

The following workflow illustrates a logical, though generalized, pathway for synthesizing the target compound. The initial bromination of a pyridine derivative is a critical step, where controlling the reaction conditions is key to achieving the desired substitution pattern and minimizing by-products like over-brominated species.[7][8]

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis of 2,5-dibromopyridine (A Related Precursor)

While a specific protocol for this compound is proprietary, the synthesis of the related compound 2,5-dibromopyridine via a Sandmeyer reaction provides insight into the manipulation of halogenated pyridines.[7][9]

-

Diazotization: Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrogen bromide (HBr) at a reduced temperature (typically 0-5 °C).[9]

-

Bromide Introduction: Slowly add a solution of sodium nitrite (NaNO₂) to the mixture. This generates an in-situ diazonium salt. The temperature must be strictly controlled to prevent decomposition.[9]

-

Decomposition: The diazonium salt is then decomposed, often with the aid of a copper(I) bromide catalyst, to yield 2,5-dibromopyridine.[7]

-

Workup and Purification: The reaction is quenched, typically by neutralization with a base like sodium hydroxide.[9] The crude product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9] Final purification is achieved via recrystallization or chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the distinct electronic environment of its three halogen-substituted carbon atoms. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the ring susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C2 position is the most reactive site for nucleophilic attack. This is due to two primary factors:

-

Activation: The C2 position is ortho to the ring nitrogen, making it highly electron-deficient and activated towards nucleophilic substitution.

-

Lability: The chloride ion is a better leaving group compared to the bromide ions under many SNAr conditions.

Consequently, nucleophiles will preferentially displace the 2-chloro substituent, leaving the 3,5-dibromo pattern intact for subsequent functionalization.[2] This predictable regioselectivity is a cornerstone of its utility as a synthetic building block.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. parchem.com [parchem.com]

- 5. aobchem.com [aobchem.com]

- 6. This compound | C5H2Br2ClN | CID 817092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-3,5-dibromopyridine: Physicochemical Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dibromopyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core physicochemical properties, spectral characteristics, reactivity, and safe handling of this versatile chemical intermediate. The information is presented to not only list data but to provide expert context on its application and the rationale behind experimental methodologies.

Molecular Identity and Structural Characteristics

This compound is a polysubstituted pyridine ring, a heterocyclic aromatic organic compound. The strategic placement of its halogen substituents dictates its unique reactivity and utility as a building block in complex molecular architectures.

-

IUPAC Name : 3,5-dibromo-2-chloropyridine[1]

-

InChI : InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H[1][4]

The structure features a pyridine nucleus with bromine atoms at positions 3 and 5, and a chlorine atom at position 2. This arrangement creates a distinct electronic profile and multiple reactive sites, making it a valuable intermediate in organic synthesis.[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions. These properties have been determined through standard analytical techniques and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 271.34 g/mol | [1][2][3] |

| Monoisotopic Mass | 268.82425 Da | [1][4] |

| Appearance | Off-white to yellow colored powder; Crystalline Solid | [2][3] |

| Melting Point | 42-45 °C | [2][3] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Purity | ≥ 98.0% - ≥ 99% (GC) | [2][5] |

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic nature of the pyridine ring and the distinct properties of its halogen substituents. The nitrogen atom in the ring acts as an electron-withdrawing group, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the α (2,6) and γ (4) positions.

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C2 position is the most labile site for SNAr reactions. This is due to the strong electron-withdrawing inductive and mesomeric effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction. This makes it a prime site for introducing various nucleophiles (e.g., amines, alkoxides, thiols).

-

Cross-Coupling Reactions : The bromine atoms at the C3 and C5 positions are less reactive towards SNAr but are ideal handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Lithiation : The bromine atoms can facilitate lithium-halogen exchange to generate organolithium species, which can then be reacted with various electrophiles.

This trifunctional handle (one reactive chlorine and two distinct bromine sites) allows for sequential and site-selective modifications, making it a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][5]

Caption: Key reactive sites on the this compound molecule.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Technique | Instrumentation | Source / Details |

| Mass Spectrometry (GC-MS) | Not specified. | Source of Spectrum: SK-20-2975-2.[1] |

| Infrared Spectroscopy (ATR-IR) | Bruker Tensor 27 FT-IR | Technique: ATR-Neat. Source: Bio-Rad Laboratories, Inc.[1] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Source: Bio-Rad Laboratories, Inc.[1] |

Interpretation of Spectral Data:

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br in ~1:1 ratio) and one chlorine atom (35Cl and 37Cl in ~3:1 ratio). This results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a definitive signature for this compound.

-

Infrared Spectroscopy : The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N ring stretching vibrations, and strong absorptions in the fingerprint region corresponding to C-Cl and C-Br stretches.

-

1H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one proton on the pyridine ring. The protons at C4 and C6 will appear as distinct singlets or narrow doublets (due to small long-range coupling), with chemical shifts influenced by the surrounding halogen atoms and the ring nitrogen.

-

13C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, with the carbon atoms bonded to bromine and chlorine appearing at characteristic downfield shifts.

Experimental Protocols

The following protocols are standardized methodologies that provide a self-validating system for the analysis and use of this compound.

Protocol 5.1: Melting Point Determination

Causality : The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology :

-

Sample Preparation : A small amount of the dry, crystalline this compound is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.

-

Instrumentation : The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement : The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point (42-45 °C).

-

Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol 5.2: Acquisition of ATR-IR Spectrum

Causality : Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a rapid and non-destructive technique to obtain an IR spectrum of a solid sample. It provides a molecular fingerprint, allowing for functional group identification and confirmation of the compound's structure by comparing the spectrum to a reference.

Methodology :

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean. Record a background spectrum.

-

Sample Application : Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the hazardous nature of this compound.

GHS Hazard Statements :

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Precautionary Measures :

-

Handling : Use in a well-ventilated place, such as a fume hood.[6] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid formation of dust and aerosols.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is between 0-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a pivotal chemical intermediate with a well-defined physicochemical profile. Its trifunctional nature provides chemists with a versatile platform for constructing complex molecules for the pharmaceutical and agrochemical industries.[2] A thorough understanding of its properties, reactivity, and spectral characteristics, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

This compound CAS#: 40360-47-2. ChemWhat. [Link]

-

This compound | C5H2Br2ClN | CID 817092. PubChem, National Center for Biotechnology Information. [Link]

-

Pyridine, 2,5-dibromo-3-chloro-. ChemBK. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

PREPARATION OF 4-PHENYL-2-(TRIFLUOROMETHYL)PYRIDINE. Organic Syntheses. [Link]

-

This compound: Your Key Organic Synthesis Intermediate. Xingrui Industry Co., Limited. [Link]

-

2-Chloro-3-Bromo-5-Hydroxypyridine. ChemBK. [Link]

-

Pyridine, 2,5-dibromo-3-chloro-. ChemBK. [Link]

-

2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C5H2Br2ClN). PubChemLite. [Link]

Sources

- 1. This compound | C5H2Br2ClN | CID 817092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. PubChemLite - this compound (C5H2Br2ClN) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-3,5-dibromopyridine: A Core Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3,5-dibromopyridine is a strategically halogenated heterocyclic compound that has emerged as a vital and versatile intermediate in the fields of pharmaceutical and agrochemical synthesis.[1] Its distinct reactivity profile, governed by the electronic influence of the pyridine nitrogen and the differential nature of its three halogen substituents, allows for controlled, regioselective functionalization. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthetic applications, and handling protocols, designed to empower researchers in leveraging this key building block for the development of novel, high-value molecules.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found at the core of numerous natural products and FDA-approved drugs.[2] Its ability to engage in hydrogen bonding and aromatic interactions, coupled with its metabolic stability, makes it a highly sought-after motif in drug design.[2] Functionalized pyridines, such as this compound, serve as powerful starting materials, providing a pre-structured framework that can be elaborated into complex molecular architectures. The specific arrangement of chloro and bromo substituents on this particular scaffold offers multiple, distinct handles for sequential chemical transformations, making it an invaluable tool for constructing libraries of compounds in drug discovery campaigns.[1][3]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its use in synthesis, dictating reaction conditions and purification strategies.

Core Properties

A summary of the key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂ClN | [1][4][5][6] |

| Molecular Weight | 271.34 g/mol | [1][4][5][6] |

| CAS Number | 40360-47-2 | [1][5] |

| Appearance | Off-white to yellow crystalline solid/powder | [1][5] |

| Melting Point | 42-45 °C | [1][5] |

| Synonyms | 3,5-Dibromo-2-chloropyridine | [1][5] |

| Purity | Typically ≥ 97-99% (GC) | [1][7] |

| Solubility | Soluble in organic solvents like ethanol and chlorinated solvents; almost insoluble in water. |

Spectroscopic Data

While experimental spectra should be acquired for each batch, the following provides an overview of expected analytical data.

-

Mass Spectrometry (MS): The presence of two bromine atoms and one chlorine atom gives this compound a highly characteristic isotopic pattern in mass spectrometry. The complex pattern arises from the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The predicted monoisotopic mass is 268.82425 Da.[4][5] Predicted m/z values for common adducts are [M+H]⁺ at 269.83153 and [M+Na]⁺ at 291.81347.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These signals would appear as doublets due to mutual coupling. Based on analogous structures like 3,5-dibromopyridine, these peaks would likely appear between δ 8.0 and 8.7 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and C-Halogen bond vibrations in the fingerprint region.[5]

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its predictable regioselectivity, which is dictated by two primary mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing electron density primarily at the α- (C2, C6) and γ- (C4) positions. This electronic activation makes the ring susceptible to attack by nucleophiles. The C2 position, bearing the chlorine atom, is highly activated and is the preferred site for Nucleophilic Aromatic Substitution (SNAr).[10]

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the C2 carbon to form a stabilized, negatively charged intermediate known as a Meisenheimer complex.[11] The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, providing a low-energy pathway.[11] Subsequent elimination of the chloride leaving group restores aromaticity and yields the C2-substituted product. This pathway is particularly effective with strong nucleophiles such as amines, alkoxides, and thiols.

A simplified representation of the SNAr mechanism at the C2 position.

Transition Metal-Catalyzed Cross-Coupling

While SNAr dominates at C2, the C3 and C5 positions bearing bromine atoms are prime sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This orthogonality is due to the difference in carbon-halogen bond dissociation energies (C-Br < C-Cl). In a typical palladium-catalyzed cycle, oxidative addition occurs preferentially at the weaker C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[10] This allows for a modular synthetic approach where, for instance, an aryl group can be introduced at C3 or C5 via a Suzuki coupling, followed by an SNAr reaction at C2.

Applications in Synthesis

This compound is not an end product but a critical starting point for more complex, high-value molecules. Its trifunctional nature allows for the creation of diverse molecular scaffolds.

Role of this compound as a versatile synthetic intermediate.

This strategic functionalization is central to its use in creating novel compounds for high-throughput screening in drug discovery and for developing new generations of pesticides and herbicides with improved efficacy and safety profiles.[1]

Experimental Protocols

The following protocols are illustrative and should be optimized for specific substrates and scales. All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a general procedure for the selective substitution of the C2-chloro group.

Objective: To synthesize a 2-(Alkylamino)-3,5-dibromopyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.2-1.5 equiv)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

-

Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe to dissolve or suspend the reactants.

-

Nucleophile Addition: Add the primary amine to the mixture at room temperature with vigorous stirring.

-

Reaction: Seal the vessel or fit with a condenser and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the disappearance of the starting material. Reactions are typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Wash the organic layer with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3,5-dibromopyridine derivative.

Workflow for a typical SNAr amination reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

| Source: Aggregated GHS data from ECHA C&L Inventory.[5] |

-

Handling: Use in a well-ventilated chemical fume hood. Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its well-defined and orthogonal reactivity makes it a highly reliable and versatile building block for constructing complex molecules. For scientists in drug discovery and agrochemical development, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full potential in the pursuit of novel chemical entities with significant biological impact.

References

-

This compound | C5H2Br2ClN | CID 817092. PubChem, National Center for Biotechnology Information. [Link]

-

This compound CAS#: 40360-47-2. ChemWhat. [Link]

-

China 2-Chloro-3 5-dibromopyridine(CAS# 40360-47-2) Manufacturer and Supplier. LookChem. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. [Link]

-

This compound (C5H2Br2ClN). PubChemLite. [Link]

-

This compound. AOBChem. [Link]

-

This compound: Your Key Organic Synthesis Intermediate. Parlichem. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C5H2Br2ClN | CID 817092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aobchem.com [aobchem.com]

- 8. PubChemLite - this compound (C5H2Br2ClN) [pubchemlite.lcsb.uni.lu]

- 9. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,5-dibromopyridine

Abstract

2-Chloro-3,5-dibromopyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide presents a comprehensive analysis of the most efficient and scalable synthetic route to this key intermediate. We will delve into the strategic considerations underpinning the chosen pathway, provide a detailed mechanistic explanation, and furnish a robust, step-by-step experimental protocol. The primary focus will be on a regioselective, two-step approach commencing from 2-aminopyridine, which has proven to be a superior strategy over direct halogenation methods.

Introduction and Strategic Overview

This compound (CAS No. 40360-47-2) is a vital building block used in the development of novel therapeutic agents and crop protection chemicals. The precise arrangement of its chloro and bromo substituents allows for differential reactivity in subsequent cross-coupling or nucleophilic substitution reactions, making it a highly valuable precursor.

From a retrosynthetic perspective, two primary strategies emerge for the synthesis of this compound:

-

Strategy A: Direct Halogenation. This approach involves the direct dibromination of a 2-chloropyridine starting material. However, this route is often plagued by a lack of regioselectivity. The electron-withdrawing nature of the pyridine ring and the chloro-substituent can lead to a mixture of brominated isomers, necessitating complex and often inefficient purification steps.

-

Strategy B: Amino Group Transformation. This more strategic route begins with a pyridine ring already bearing an amino group, which acts as a powerful activating and directing group for electrophilic bromination. The amino group is then transformed into the target chloro-substituent in a final, highly reliable step. This pathway offers superior control over regiochemistry and is generally more scalable and higher yielding.

This guide will focus exclusively on Strategy B, which represents the most logical and field-proven approach for the synthesis of this compound.

The Preferred Synthetic Route: A Two-Step Approach

The most effective synthesis proceeds via two sequential reactions:

-

Electrophilic Dibromination: Regioselective bromination of 2-aminopyridine to form the key intermediate, 2-amino-3,5-dibromopyridine.

-

Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group via diazotization followed by a copper(I) chloride-mediated substitution.

The overall workflow is depicted below.

Figure 2: Simplified mechanism of the Sandmeyer reaction step.

Experimental Protocols and Data

The following protocols are representative procedures for the synthesis. Researchers should first perform these reactions on a small scale to optimize conditions for their specific laboratory setup.

Protocol for Synthesis of 2-Amino-3,5-dibromopyridine

This protocol is adapted from established procedures for the bromination of 2-aminopyridine, optimized for the formation of the dibrominated product. [1] Materials:

-

2-Aminopyridine (1.0 mol, 94.1 g)

-

Glacial Acetic Acid (500 mL)

-

Bromine (2.1 mol, 107.4 mL, 335.6 g)

-

40% Sodium Hydroxide Solution

-

Deionized Water

-

Petroleum Ether

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in glacial acetic acid.

-

Cool the solution to below 20°C using an ice bath.

-

Prepare a solution of bromine in glacial acetic acid (e.g., 200 mL). Add this solution dropwise to the stirred 2-aminopyridine solution over 2-3 hours. Maintain the internal temperature below 30°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Carefully pour the reaction mixture into 1 L of ice-water.

-

Neutralize the mixture with a 40% aqueous solution of sodium hydroxide, ensuring the temperature is kept below 25°C by adding ice as needed. A precipitate will form.

-

Collect the crude solid by filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the solid in a vacuum oven at 50°C. The crude product will be a mixture of 2-amino-5-bromopyridine and the desired 2-amino-3,5-dibromopyridine.

-

Purify the product by recrystallization from aqueous ethanol or by washing with hot petroleum ether to remove the more soluble mono-brominated species. [1]The desired 2-amino-3,5-dibromopyridine is less soluble and will remain as the solid.

Protocol for Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

2-Amino-3,5-dibromopyridine (1.0 mol, 251.9 g)

-

Concentrated Hydrochloric Acid (approx. 600 mL)

-

Sodium Nitrite (1.1 mol, 75.9 g)

-

Copper(I) Chloride (0.2 mol, 19.8 g)

-

Deionized Water

-

Dichloromethane or Diethyl Ether

Procedure:

-

In a large beaker or flask (e.g., 2 L), prepare a suspension of 2-amino-3,5-dibromopyridine in concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in a minimal amount of cold water (e.g., 150 mL). Add this solution dropwise to the cold amine suspension. The rate of addition should be controlled to maintain the temperature between 0°C and 5°C. A clear diazonium salt solution should form.

-

In a separate, larger flask (e.g., 4 L) equipped for mechanical stirring, dissolve copper(I) chloride in approximately 200 mL of concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

Extract the reaction mixture with dichloromethane or diethyl ether (3 x 300 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as an off-white to yellow solid.

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [2][1] |

| Intermediate | 2-Amino-3,5-dibromopyridine | [2][3] |

| Final Product | This compound | - |

| Typical Yield (Step 1) | Variable, depends on purification | [1] |

| Typical Yield (Step 2) | 60-80% (based on intermediate) | General Sandmeyer [4] |

| Melting Point | 42-45 °C | Commercial Data |

| Molecular Formula | C₅H₂Br₂ClN | PubChem |

| Molecular Weight | 271.34 g/mol | PubChem |

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. It is imperative to keep them in a cold solution and use them immediately after preparation without attempting to isolate them.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use with appropriate PPE.

-

Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.

Conclusion

The synthesis of this compound is most reliably and regioselectively achieved through a two-step process starting from 2-aminopyridine. The initial electrophilic dibromination leverages the activating and directing properties of the amino group to install the bromine atoms at the C3 and C5 positions. The subsequent Sandmeyer reaction provides a robust and scalable method for converting the amino group to the desired chloro substituent. This strategic approach avoids the selectivity issues inherent in direct halogenation routes and provides a clear, efficient pathway to a valuable and versatile chemical intermediate.

References

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

-

Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine . Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

-

Pfeifer, L. et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines . Chemistry, 5(1), 14-30. Available at: [Link]

-

2,3-diaminopyridine . Organic Syntheses. Available at: [Link]

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . ResearchGate. Available at: [Link]

-

Sandmeyer reaction . Wikipedia. Available at: [Link]

-

Shafi, S. et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society, 19, 237-266. Available at: [Link]

-

Optimization for the bromination step . ResearchGate. Available at: [Link]

-

Chen, Z. et al. (2018). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr . Organic & Biomolecular Chemistry, 16(16), 2956-2960. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018). Master Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthetic Origins of 2-Chloro-3,5-dibromopyridine

Introduction

2-Chloro-3,5-dibromopyridine is a highly functionalized pyridine derivative that serves as a pivotal building block in contemporary chemical synthesis. Its strategic arrangement of halogen atoms—a chlorine atom at the 2-position and bromine atoms at the 3- and 5-positions—offers multiple, distinct reaction sites for further molecular elaboration. This unique reactivity profile has established it as a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] In medicinal chemistry, its scaffold is incorporated into molecules targeting a range of diseases, including inflammatory and infectious conditions.[1] For researchers and process chemists, a thorough understanding of its synthetic pathways from readily available starting materials is paramount for efficient and scalable production.

This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound. We will explore the core chemical transformations, delve into the causality behind experimental choices, and present detailed, field-proven protocols. The focus is on elucidating the most logical and efficient routes from common precursors, empowering scientists to make informed decisions in their synthetic design.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on the availability of precursors, cost considerations, and the desired scale of production. The three most prevalent strategies begin with 2-aminopyridine, 2-chloropyridine, or 2-hydroxypyridine. Each route leverages fundamental reactions of aromatic systems, namely electrophilic halogenation and diazonium salt chemistry.

The diagram below illustrates the primary synthetic routes, highlighting the key starting materials and intermediates that converge to the target molecule.

Caption: Workflow for synthesis starting from 2-Aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyridine

-

Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (1.0 mole) in glacial acetic acid (e.g., 500 mL). [2]2. Bromination: Cool the solution to below 20°C using an ice bath. Prepare a solution of bromine (2.0 moles) in glacial acetic acid (e.g., 300 mL) and add it dropwise to the stirred 2-aminopyridine solution over approximately 1 hour. [2]The temperature should be maintained below 20°C initially, but can be allowed to rise to 50°C towards the end of the addition to keep the product's hydrobromide salt in solution. [2]3. Work-up: After the addition is complete, stir the mixture for an additional hour. Dilute the reaction mixture with water to dissolve any precipitate. [2]4. Neutralization: Transfer the solution to a larger beaker and neutralize it carefully with a 40% sodium hydroxide solution while stirring and cooling in an ice bath. The product, 2-amino-3,5-dibromopyridine, will precipitate out. [2]5. Purification: Collect the solid by filtration, wash thoroughly with water until the washings are free of bromide ions, and dry. The crude product can be purified further by recrystallization from aqueous ethanol or petroleum ether. [3] Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Suspend 2-amino-3,5-dibromopyridine (1.0 mole) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 moles) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper Catalyst: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.

-

Isolation: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the gas evolution ceases. Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Route B: Synthesis from 2-Chloropyridine

This route involves the direct bromination of commercially available 2-chloropyridine. It is more direct but requires careful control to achieve the desired regioselectivity.

Scientific Rationale: The chlorine atom at the 2-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, it is also an ortho-, para-director. Therefore, bromination is directed to the 3- and 5-positions. The deactivation means that harsher reaction conditions (e.g., stronger brominating agents or higher temperatures) may be required compared to the bromination of 2-aminopyridine.

Caption: Workflow for synthesis starting from 2-Chloropyridine.

Experimental Protocol: Direct Bromination of 2-Chloropyridine

-

Setup: In a flask protected from atmospheric moisture, place 2-chloropyridine (1.0 mole).

-

Reaction: Add bromine (Br₂) (at least 2.0 moles) slowly. A Lewis acid catalyst (e.g., FeBr₃) or oleum (fuming sulfuric acid) is typically required to facilitate the reaction due to the deactivated nature of the ring.

-

Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by GC or TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Isolation & Purification: Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. The resulting crude product will likely be a mixture of brominated pyridines and requires purification by column chromatography or fractional distillation.

Route C: Synthesis from 2-Hydroxypyridine

This pathway involves first brominating 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) and then converting the hydroxyl group to a chloro group.

Scientific Rationale: The hydroxyl group is a powerful activating, ortho-, para-directing group, making the initial bromination at the 3- and 5-positions highly efficient. The subsequent conversion of the resulting 3,5-dibromo-2-hydroxypyridine to the target chloro-derivative is a standard transformation, typically achieved with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

Caption: Workflow for synthesis starting from 2-Hydroxypyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-hydroxypyridine

-

Setup: Dissolve 2-hydroxypyridine (1.0 mole) in a suitable solvent such as acetonitrile or 1,2-dichloroethane. [4]2. Bromination: Cool the solution to -10 to 0°C. Add a brominating agent like N-bromosuccinimide (NBS) or dibromohydantoin (2.0 equivalents) in portions, maintaining the low temperature. [4]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed. [4]4. Isolation: Quench the reaction (e.g., with aqueous sodium bisulfite), and isolate the product. This may involve concentration and precipitation by adding water, followed by filtration. [4] Experimental Protocol: Chlorination of 3,5-Dibromo-2-hydroxypyridine

-

Setup: Carefully add 3,5-dibromo-2-hydroxypyridine (1.0 mole) to an excess of phosphoryl chloride (POCl₃).

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

Work-up: After completion, cool the reaction mixture and very cautiously pour it onto crushed ice to decompose the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH or Na₂CO₃) to a basic pH. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum. The crude solid can then be purified by recrystallization or chromatography.

Part 3: Comparative Analysis of Synthetic Routes

The optimal choice of starting material is a critical decision in any synthetic campaign. The following table summarizes the key aspects of the three primary routes to this compound.

| Parameter | Route A: from 2-Aminopyridine | Route B: from 2-Chloropyridine | Route C: from 2-Hydroxypyridine |

| Starting Material | 2-Aminopyridine | 2-Chloropyridine | 2-Hydroxypyridine |

| Key Intermediates | 2-Amino-3,5-dibromopyridine | Direct reaction | 3,5-Dibromo-2-hydroxypyridine |

| Major Reactions | Electrophilic Bromination, Sandmeyer Reaction | Electrophilic Bromination | Electrophilic Bromination, Chlorination |

| Typical Reagents | Br₂/AcOH; NaNO₂/HCl, CuCl [2] | Br₂/Lewis Acid | NBS; POCl₃ [4] |

| Advantages | Well-established, high-yielding reactions. Regioselectivity of bromination is excellent. | Most direct route (potentially one pot). | Excellent regioselectivity in the initial bromination step. |

| Disadvantages | Two distinct synthetic steps. The Sandmeyer reaction involves unstable diazonium salts and requires careful temperature control. | Ring is deactivated, requiring harsher conditions. Potential for side products and difficult purification. | Two-step process. Use of hazardous reagents like POCl₃ which require careful handling and quenching. |

References

- Comprehensive Overview of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1). (2025). Google AI Search.

- 2-Chloro-4-bromopyridine synthesis. ChemicalBook.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- 2-Chloropyridine. Wikipedia.

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- 2-bromopyridine synthesis method.

- 3-Bromo-2-chloropyridine 98 52200-48-3. Sigma-Aldrich.

- Pyridine, 2,5-dibromo-3-chloro-. ChemBK.

- 2,5-Dibromopyridine synthesis. ChemicalBook.

- Sandmeyer reaction. Wikipedia.

- Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry.

- Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine.

- 2-Chloropyridine.

- A One-Pot, Three-Component Synthesis of Thio- and Selenocyan

- A kind of synthetic method of 2 chloropyridine.

- Sandmeyer Reaction. GeeksforGeeks.

- Process for the production of 2-hydroxypyridine.

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- Sandmeyer Reaction. Organic Chemistry Portal.

- This compound. Chem-Impex.

- Preparation method of 2, 5-dibromopyridine.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

Sources

A Comprehensive Technical Guide to 2-Chloro-3,5-dibromopyridine: Properties, Synthesis, and Applications in Modern Organic Chemistry and Drug Discovery

Executive Summary: 2-Chloro-3,5-dibromopyridine is a versatile tri-halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its strategic placement of chloro and bromo substituents allows for orthogonal reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, characteristic chemical reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety guidelines are included to support researchers and drug development professionals in its effective and safe utilization.

Introduction to this compound

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The introduction of halogen atoms onto this ring system dramatically enhances its synthetic utility, providing reactive handles for the construction of carbon-carbon and carbon-heteroatom bonds. This compound has emerged as a crucial intermediate, valued for its unique electronic and steric properties that enable selective chemical transformations.[2] Its ability to participate in a variety of coupling reactions makes it an indispensable tool for generating libraries of complex molecules in drug discovery campaigns and for creating novel functional materials.[2][3]

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physical and chemical properties is foundational for its application in research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for the compound is 3,5-dibromo-2-chloropyridine .[4] However, it is commonly referred to in literature and commercial catalogs as this compound.

| Identifier | Value | Source |

| IUPAC Name | 3,5-dibromo-2-chloropyridine | PubChem[4] |

| CAS Number | 40360-47-2 | PubChem[4] |

| PubChem CID | 817092 | PubChem[4] |

| Molecular Formula | C₅H₂Br₂ClN | PubChem[4] |

| Molecular Weight | 271.34 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)Br | PubChem[5] |

| InChIKey | PYSICVOJSJMFKP-UHFFFAOYSA-N | PubChem[5] |

Tabulated Physicochemical Data

The table below summarizes key physical properties, which are critical for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Conditions | Source |

| Appearance | Off-white to yellow crystalline powder | Ambient | Chem-Impex[2] |

| Melting Point | 42-45 °C | Chem-Impex[2] | |

| Boiling Point | 263.3 ± 35.0 °C | Predicted | ChemBK[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chlorinated solvents) | Ambient | ChemBK[3] |

| Density | 2.136 ± 0.06 g/cm³ | Predicted | ChemBK[3] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be achieved through multi-step synthetic sequences, often starting from readily available pyridine precursors. A common and effective route involves the bromination of 2-aminopyridine followed by a Sandmeyer reaction.

A General Synthetic Route: From 2-Aminopyridine

A widely adopted synthesis involves a two-stage process:

-

Electrophilic Bromination: 2-Aminopyridine is first protected, typically via acetylation, and then subjected to electrophilic bromination to install a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine.[6]

-

Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine undergoes diazotization in the presence of hydrobromic acid and a nitrite source. The intermediate diazonium salt is then treated with a copper(I) bromide catalyst to replace the amino group with a bromine atom, affording 2,5-dibromopyridine.[6][7] Subsequent chlorination at the 2-position, often under harsh conditions, can be challenging.

A more direct, albeit lower-yielding, approach involves the direct bromination and chlorination of pyridine derivatives, which often leads to mixtures of isomers requiring careful purification.[8]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its halogen substituents. This orthogonality allows for selective, stepwise functionalization of the pyridine core.

-

C2-Position (Chloro): The chlorine atom at the C2 position is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles like alkoxides or amines.[9]

-

C3 and C5-Positions (Bromo): The bromine atoms are significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions . The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates oxidative addition to the palladium(0) catalyst.[9] This allows for selective Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions at the C3 and C5 positions while leaving the C2-chloro group intact for subsequent modification.[10][11]

Applications in Drug Discovery

The structural motif derived from this compound is prevalent in a vast number of biologically active compounds. Its utility as a scaffold allows medicinal chemists to systematically explore the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[12][13]

Chlorine-containing compounds are found in over 250 FDA-approved drugs, where the halogen can influence metabolic stability, binding affinity, and membrane permeability.[12][13] This building block is particularly valuable for synthesizing kinase inhibitors, GPCR modulators, and other targeted therapies where precise positioning of functional groups is critical for biological activity.[2]

Experimental Protocols

The following protocols are provided as representative examples for the use of this compound. Causality: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions in cross-coupling chemistry.[14]

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the selective coupling at one of the bromo positions.

-

Reagent Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[15]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol, via syringe.[16] The use of an aqueous phase is often crucial for the transmetalation step.[17]

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for a Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond, a key transformation in pharmaceutical synthesis.[11]

-

Reagent Setup (Inert Atmosphere): In a glovebox or under an argon atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).[18][19]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 90-120 °C and stir until the reaction is complete as determined by LC-MS.

-

Workup and Purification: After cooling, quench the reaction carefully with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.

-

Validation: Characterize the purified amine product by spectroscopic methods (NMR, MS).

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is paramount when handling halogenated organic compounds.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][20] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Handling: Avoid breathing dust, fumes, or vapors.[20] Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] Recommended storage temperature is often between 2-8°C.[22]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate that offers chemists remarkable flexibility in molecular design. Its well-defined orthogonal reactivity enables the selective and sequential introduction of diverse functionalities, making it a cornerstone building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. Future research will likely focus on developing more sustainable, lower-cost catalytic systems for its functionalization and expanding its application into new areas of chemical science, such as the development of novel probes for chemical biology and advanced organic electronic materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817092, this compound. Retrieved from [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6173-6177. Retrieved from [Link]

-

ChemBK. (2024). Pyridine, 2,5-dibromo-3-chloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817090, 2-Bromo-3,5-dichloropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H2Br2ClN). Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

Sonavane, S., et al. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-154. Retrieved from [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H2Br2ClN | CID 817092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H2Br2ClN) [pubchemlite.lcsb.uni.lu]

- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 7. heteroletters.org [heteroletters.org]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. aobchem.com [aobchem.com]

Determining the Crystal Structure of 2-Chloro-3,5-dibromopyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 2-Chloro-3,5-dibromopyridine, a compound of significant interest in pharmaceutical and agrochemical research. While a definitive crystal structure has not been publicly reported as of the date of this publication, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. Key considerations, such as the role of intermolecular halogen bonding in the crystal packing, are also discussed in detail.

Introduction: The Significance of this compound

Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. This compound serves as a versatile intermediate, with its distinct substitution pattern offering multiple reactive sites for further chemical modification.[1] The precise three-dimensional arrangement of atoms within its crystal lattice dictates many of its physical and chemical properties, including solubility, melting point, and reactivity in the solid state. Understanding this crystal structure is therefore paramount for its effective utilization in drug design and materials science.

The presence of multiple halogen atoms (chlorine and bromine) suggests the potential for significant intermolecular interactions, such as halogen bonding, which can profoundly influence the supramolecular assembly in the solid state.[2][3][4][5][6] This guide provides a roadmap for elucidating these structural nuances through single-crystal X-ray diffraction (SCXRD), the definitive technique for atomic-level structural determination.[7][8]

Synthesis and Purification of this compound

A reliable synthesis and rigorous purification are prerequisites for obtaining high-quality single crystals. While various methods for the synthesis of halogenated pyridines exist, a common route involves the halogenation of pyridine precursors. For this compound, a plausible synthetic route could start from 2-hydroxypyridine, proceeding through bromination and subsequent chlorination.

Proposed Synthetic Protocol

A potential two-step synthesis is outlined below, adapted from known procedures for similar compounds:[9]

Step 1: Synthesis of 2-hydroxy-5-bromopyridine

-

To a solution of 2-hydroxypyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., -10 to 0 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product, for instance, by extraction and subsequent recrystallization to obtain 2-hydroxy-5-bromopyridine.

Step 2: Synthesis of this compound

-

Further bromination of 2-hydroxy-5-bromopyridine can be achieved using a stronger brominating agent or under more forcing conditions to introduce a second bromine atom at the 3-position.

-

The resulting 2-hydroxy-3,5-dibromopyridine can then be converted to the target compound by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The crude this compound should be purified, for example, by column chromatography followed by recrystallization, to achieve a purity suitable for single crystal growth (>99%).

Single Crystal Growth of this compound

The growth of high-quality single crystals is often the most challenging step in structure determination.[10][11] Several methods can be employed, and the choice of solvent and technique is critical.

Crystallization Methodologies

Common techniques for the crystallization of small organic molecules include:

-

Slow Evaporation: This is a straightforward method where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.[12] The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[13] The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Antisolvent Crystallization: In this method, an "anti-solvent" is slowly added to a solution of the compound, inducing crystallization by reducing its solubility.[13]

Recommended Crystallization Protocol for this compound

-

Solvent Screening: Begin by testing the solubility of purified this compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable solvent system.

-

Slow Evaporation Trial:

-

Prepare a nearly saturated solution of the compound in a promising solvent (e.g., ethanol) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow evaporation, and leave it undisturbed in a vibration-free environment.

-

-

Vapor Diffusion Trial (Hexane/Dichloromethane System):

-

Dissolve a small amount of the compound in a minimal amount of dichloromethane in a small vial.

-

Place this vial inside a larger, sealed jar containing a layer of hexane.

-

Allow the hexane vapor to slowly diffuse into the dichloromethane solution.

-

Crystals suitable for X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[7]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to perform the X-ray diffraction experiment.[8][14]

Experimental Workflow

The general workflow for SCXRD is as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are collected on a detector as a series of images while the crystal is rotated.[15]

-

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement:

-

The phases of the diffracted X-rays are determined using computational methods.

-

An initial electron density map is calculated, from which an initial atomic model is built.[15]

-

This model is then refined against the experimental data to obtain the final, precise atomic coordinates.

-

Interpretation of Crystallographic Data

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the key information about the structure.[16]

Key Crystallographic Parameters

The following table summarizes the key parameters that would be expected from a crystal structure determination of this compound.

| Parameter | Description | Expected Significance for this compound |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Influences the overall packing efficiency and symmetry. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the symmetry of the molecular packing. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds within the molecule. | Confirms the molecular connectivity and reveals any structural strain. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Defines the three-dimensional shape of the molecule in the solid state. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | A low R-factor (typically < 0.05) indicates a good quality structure.[15] |

Analysis of Intermolecular Interactions

A crucial aspect of analyzing the crystal structure of this compound would be the investigation of intermolecular interactions, particularly halogen bonding.

Caption: Potential halogen bonding interactions in the crystal lattice of this compound.

The electron-deficient region on the halogen atoms (the σ-hole) can interact favorably with electron-rich regions on adjacent molecules, such as the nitrogen atom of the pyridine ring or other halogen atoms.[2][3] These interactions can play a significant role in directing the crystal packing and influencing the material's properties. The analysis of the crystal structure would involve identifying and quantifying these interactions (e.g., Br···N, Br···Br, Br···Cl distances and angles).

Conclusion

This technical guide provides a comprehensive, albeit prospective, methodology for determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a detailed understanding of the three-dimensional atomic arrangement of this important chemical intermediate. The elucidation of its crystal structure will not only provide fundamental chemical knowledge but also enable a more rational approach to its application in the development of new pharmaceuticals and agrochemicals. The analysis of the crystal packing, with a particular focus on halogen bonding, is anticipated to yield valuable insights into the principles of crystal engineering for this class of compounds.

References

-

Arkhipova, V., Guskov, A., & Slotboom, D. J. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. eLife, 7, e33213. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040. Available at: [Link]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available at: [Link]

-

Groom, C. R., & Allen, F. H. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Available at: [Link]

-

Taylor, C. G. P., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1145. Available at: [Link]

-

Alvarez-Miguel, L., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Crystal Growth & Design. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

-

Bauzá, A., et al. (2020). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. The Journal of Physical Chemistry A. Available at: [Link]

-

RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

-